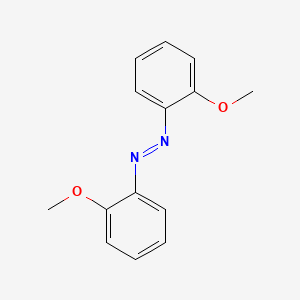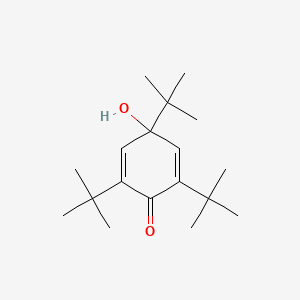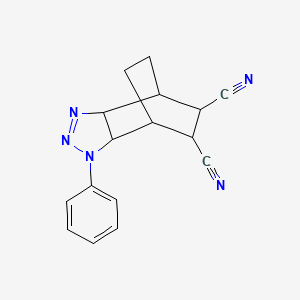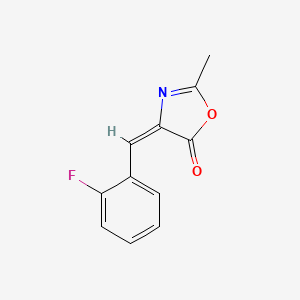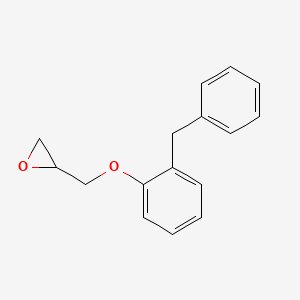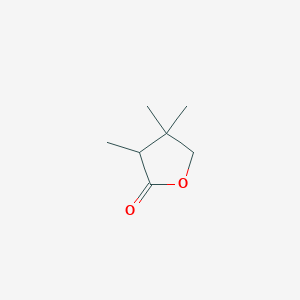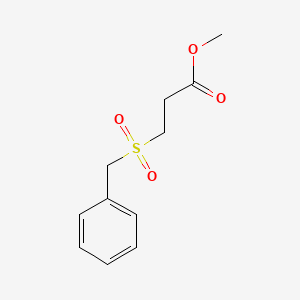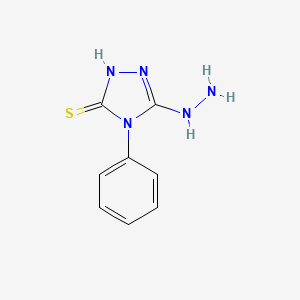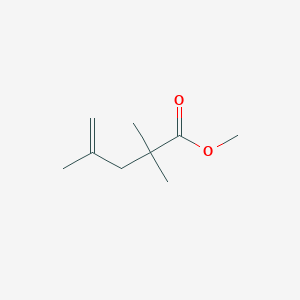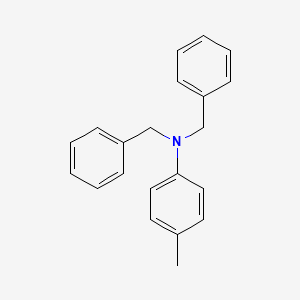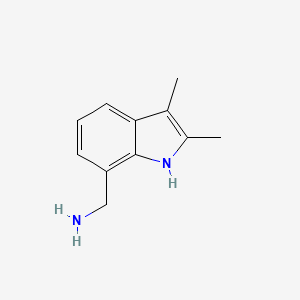![molecular formula C12H11ClO6 B14743703 [Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate CAS No. 6309-47-3](/img/structure/B14743703.png)
[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate is an organic compound characterized by the presence of an acetyloxy group, a chloro-substituted benzodioxole ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate typically involves the esterification of 6-chloro-1,3-benzodioxole-5-methanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation: The methylene group adjacent to the benzodioxole ring can be oxidized to form a carbonyl compound.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 6-chloro-1,3-benzodioxole-5-methanol and acetic acid.
Substitution: Various substituted benzodioxole derivatives.
Oxidation: 6-chloro-1,3-benzodioxole-5-carboxaldehyde or 6-chloro-1,3-benzodioxole-5-carboxylic acid.
Scientific Research Applications
[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The chloro-substituted benzodioxole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- [Acetyloxy-(6-bromo-1,3-benzodioxol-5-yl)methyl] acetate
- [Acetyloxy-(6-fluoro-1,3-benzodioxol-5-yl)methyl] acetate
- [Acetyloxy-(6-methyl-1,3-benzodioxol-5-yl)methyl] acetate
Uniqueness
Compared to its analogs, [Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in specific interactions that are not possible with other substituents, making this compound particularly interesting for further research and development.
Properties
CAS No. |
6309-47-3 |
|---|---|
Molecular Formula |
C12H11ClO6 |
Molecular Weight |
286.66 g/mol |
IUPAC Name |
[acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate |
InChI |
InChI=1S/C12H11ClO6/c1-6(14)18-12(19-7(2)15)8-3-10-11(4-9(8)13)17-5-16-10/h3-4,12H,5H2,1-2H3 |
InChI Key |
NJAFSDMVPZVCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC2=C(C=C1Cl)OCO2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
